molecular formula C13H11ClN2O2 B13715029 E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13715029
M. Wt: 262.69 g/mol
InChI Key: ZPUWVSZHYKEFJC-AATRIKPKSA-N
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Preparation Methods

The synthesis of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by chlorination and subsequent vinylation The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product

Chemical Reactions Analysis

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to inhibit certain enzymes is a key area of interest .

Comparison with Similar Compounds

E-2-Chloro-5,8-dimethyl-3-(2-nitro)vinylquinoline can be compared to other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the nitro and chloro substituents.

    Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.

    Nitroquinoline: A compound with a nitro group but lacking the chloro and vinyl substituents.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-5,8-dimethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-4-9(2)12-11(8)7-10(13(14)15-12)5-6-16(17)18/h3-7H,1-2H3/b6-5+

InChI Key

ZPUWVSZHYKEFJC-AATRIKPKSA-N

Isomeric SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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